N-(pentafluorophenyl)benzamide is a compound characterized by the presence of a pentafluorophenyl group attached to a benzamide structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its unique properties stemming from the electron-withdrawing effects of the fluorinated phenyl group.
The compound can be synthesized through various chemical methods, which often involve multi-step processes incorporating different reagents and conditions. It is available for purchase from chemical suppliers and has been documented in scientific literature for its synthetic routes and applications.
N-(pentafluorophenyl)benzamide falls under the category of aryl amides, specifically as a substituted benzamide. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of N-(pentafluorophenyl)benzamide typically involves several key steps:
Industrial methods may utilize continuous flow reactors for efficiency and consistency in large-scale production. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular formula of N-(pentafluorophenyl)benzamide is . The structure features a benzene ring substituted with a pentafluorophenyl group and an amide functional group.
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
KLZMSRMMMLQZAX-UHFFFAOYSA-N
These structural representations are crucial for computational modeling and understanding the compound's reactivity.
N-(pentafluorophenyl)benzamide can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(pentafluorophenyl)benzamide typically involves its role as a directing group in transition metal-catalyzed reactions. For example, in rhodium-catalyzed C–H activation reactions, the compound can facilitate olefination processes by coordinating with the metal center, thus enabling subsequent transformations under mild conditions .
Relevant data on these properties assists in determining suitable applications and handling precautions for laboratory use .
N-(pentafluorophenyl)benzamide has several scientific uses:
Rhodium(III) catalysts enable direct C–H bond functionalization in benzamide substrates, facilitating efficient coupling with pentafluorophenyl-containing entities. The in situ-generated cationic complex [CpRhCl₂]₂/AgSbF₆ (5 mol%) in 1,2-dichloroethane (DCE) at 75°C achieves C–H arylation of *N-pyrrolidinyl benzamides with N-sulfonyl aldimines, yielding branched amines that serve as precursors to N-(pentafluorophenyl)benzamide derivatives. Key to success is the directing group geometry: N,N-dimethyl benzamide affords ≤58% yield, while N-pyrrolidinyl benzamide elevates yields to 80–85% due to reduced steric hindrance and optimized Rh(III) coordination [8]. Electron-deficient benzamides (e.g., meta-nitro or para-trifluoromethyl) maintain high reactivity (49–85% yield), whereas ortho-substituted substrates exhibit regioselectivity at less hindered positions [8] [3].
Table 1: Catalyst Screening for C–H Arylation
Catalyst System | Solvent | Yield (%) | Key Observation |
---|---|---|---|
[Cp*RhCl₂]₂/AgSbF₆ | DCE | 46 | Baseline activity |
[Cp*RhCl₂]₂/AgB(C₆F₅)₄ | DCE | 67 | Enhanced by non-coordinating anion |
Cp*Rh(MeCN)₃₂ | CH₂Cl₂ | <5 | Acetonitrile ligands inhibit catalysis |
Air-tolerant ortho-olefination of N-(pentafluorophenyl)benzamide derivatives employs [CpRhCl₂]₂ (2.5 mol%) with BF₃·OEt₂ (30 mol%) as a co-catalyst. Molecular oxygen serves as a terminal oxidant, converting styrene derivatives into *ortho-alkenylated products at 80°C in DCE. NaOAc (1.5 equiv) is critical for proton abstraction, suppressing side reactions and improving conversion to >75% [1] [3]. Electron-rich alkenes (e.g., 4-vinylanisole) give higher yields (82%) than electron-poor analogs (e.g., methyl acrylate, 65%) due to facilitated carborhodation. This methodology avoids stoichiometric metal oxidants, aligning with sustainable chemistry principles [3].
Table 2: Solvent/Base Systems for Aerobic Olefination
Solvent | Base | Conversion (%) | Role in Efficiency |
---|---|---|---|
DCE | NaOAc | 78 | Optimal proton transfer |
THF | K₂CO₃ | 42 | Competing ligand coordination |
t-BuOH | CsOPiv | 29 | Solvent polarity limits Rh stability |
Electron-deficient rhodium catalysts (e.g., [CpRh(CF₃CO₂)₃]) enable annulation between *N-(pentafluorophenyl)benzamides and internal alkynes, forming isoindolinone frameworks. The reaction proceeds via sequential C–H activation, alkyne insertion, and intramolecular amidation. Symmetrical diarylalkynes (e.g., diphenylacetylene) deliver single regioisomers in 88% yield, while unsymmetrical variants (e.g., methyl phenylpropiolate) exhibit moderate regiocontrol (3:1 selectivity) due to electronic bias [6] [8]. High catalyst turnover (>300) is achieved using pentafluorophenyl-substituted benzamides, where the electron-withdrawing pentafluorophenyl group stabilizes the rate-determining rhodacycle intermediate [6].
Table 3: Alkyne Scope in Annulation Reactions
Alkyne Substrate | Product Class | Yield (%) | Regioselectivity |
---|---|---|---|
Diphenylacetylene | Isoindolinone | 88 | N/A (symmetrical) |
Methyl phenylpropiolate | 3-Arylisoindolinone | 75 | 3:1 |
1-(Trimethylsilyl)propyne | Silane-functionalized | 68 | >20:1 |
Solvent polarity and Brønsted basicity directly impact catalytic C–H functionalization efficiency. Polar aprotic solvents (DCE, ε = 10.1) outperform protic solvents (t-BuOH, ε = 12.5) by stabilizing cationic Rh(III) intermediates while minimizing catalyst decomposition. For instance, olefination yields drop from 78% in DCE to <30% in t-BuOH due to competitive ligand exchange [1] [3]. Weak carboxylate bases (e.g., NaOAc) provide superior kinetics vs. carbonate bases (K₂CO₃), as evidenced by 30% higher conversion in model reactions. Silver additives (AgB(C₆F₅)₄) enhance ion dissociation in DCE, increasing yields by 20–25% compared to AgOTf [8].
Ligand architecture dictates catalyst stability and turnover in electron-deficient systems. C-donor ligands incorporating pentafluorophenyl groups—such as AgB(C₆F₅)₄—improve catalyst longevity by preventing anion coordination to Rh(III) centers, enabling >95% conversion in annulations versus 67% with AgSbF₆ [8]. N-donor ligands in directing groups also modulate reactivity: N-pyrrolidinyl benzamide achieves 80% yield in imine additions, whereas bulkier N-dibenzyl analogs yield <5% due to steric inhibition of C–H metallation [8]. Computational studies confirm that pentafluorophenyl substituents lower LUMO energy by 1.2 eV, accelerating oxidative addition into C(sp²)–H bonds [3].
Table 4: Ligand Effects on Catalytic Performance
Ligand/Directing Group | Reaction | Turnover Number | Key Attribute |
---|---|---|---|
AgB(C₆F₅)₄ | C–H Arylation | 320 | Non-coordinating anion |
N-Pyrrolidinyl | Imine Addition | 200 | Optimal ring size (5-membered) |
N-Morpholinyl | Alkyne Annulation | 45 | O-coordination inhibits Rh |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: